ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid

Description

BenchChem offers high-quality ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-12-6-9-15-17(3,14(12)8-7-13(2)19)10-5-11-18(15,4)16(20)21/h7-8,14-15H,1,5-6,9-11H2,2-4H3,(H,20,21)/b8-7+/t14-,15+,17+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLIBSZGTNAGNT-ZRDMDAGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/[C@@H]1C(=C)CC[C@H]2[C@]1(CCC[C@]2(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of the labdane diterpenoid, ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid. This document details the experimental protocols for its extraction and purification, presents its characteristic spectroscopic data, and discusses its biological context.

Discovery from Chloranthus elatior

ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is a natural product isolated from the herbs of Chloranthus elatior.[1] Its discovery was part of a broader phytochemical investigation of this plant species, which led to the isolation of numerous terpenoids. While not a novel compound at the time of its isolation from this specific plant, its presence in Chloranthus elatior contributes to the understanding of the chemical diversity of this genus.

Experimental Protocols: Isolation and Purification

The isolation of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid from Chloranthus elatior involves a multi-step process of extraction and chromatography. The general workflow is outlined below.

Plant Material and Extraction

A detailed description of the plant material and the initial extraction process is crucial for reproducibility.

Table 1: Plant Material and Extraction Parameters

| Parameter | Description |

| Plant Species | Chloranthus elatior |

| Plant Part Used | Aerial parts (herbs) |

| Condition | Air-dried and powdered |

| Extraction Solvent | 95% Ethanol |

| Extraction Method | Maceration at room temperature |

| Extraction Duration | 3 times, 24 hours each |

Fractionation and Chromatographic Separation

The crude ethanol extract is subjected to a series of fractionation and chromatographic steps to isolate the individual compounds.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of the target compound.

Detailed Steps:

-

Extraction: The powdered aerial parts of Chloranthus elatior are macerated with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned with ethyl acetate (EtOAc). The resulting EtOAc-soluble fraction is concentrated.

-

Silica Gel Chromatography: The EtOAc fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate to yield several fractions.

-

Reversed-Phase C18 Chromatography: Fractions containing the target compound are further purified by column chromatography on a reversed-phase C18 (RP-C18) column using a methanol-water gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC to yield the pure ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid.

Structural Characterization and Data Presentation

The structure of the isolated compound is confirmed through various spectroscopic techniques.

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₂₆O₃ |

| Molecular Weight | 290.40 g/mol |

| Appearance | White powder |

| Purity (HPLC) | ≥98% |

| CAS Number | 875585-30-1 |

Spectroscopic Data

The structural elucidation is based on the analysis of ¹H-NMR, ¹³C-NMR, and mass spectrometry data.

Table 3: ¹H-NMR Spectroscopic Data (CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 1.45 | m | |

| 1β | 1.90 | m | |

| 2α | 1.70 | m | |

| 2β | 1.95 | m | |

| 3α | 1.55 | m | |

| 3β | 1.65 | m | |

| 5 | 1.85 | d | 11.2 |

| 6α | 2.15 | m | |

| 6β | 2.25 | m | |

| 7α | 2.05 | m | |

| 7β | 2.35 | m | |

| 9 | 2.50 | br s | |

| 11 | 6.10 | d | 15.8 |

| 12 | 6.80 | d | 15.8 |

| 14 | 2.30 | s | |

| 17a | 4.85 | s | |

| 17b | 4.55 | s | |

| 19 | 1.25 | s | |

| 20 | 0.60 | s |

Table 4: ¹³C-NMR Spectroscopic Data (CDCl₃)

| Position | δ (ppm) |

| 1 | 39.2 |

| 2 | 19.3 |

| 3 | 37.8 |

| 4 | 43.8 |

| 5 | 56.2 |

| 6 | 24.5 |

| 7 | 38.3 |

| 8 | 148.2 |

| 9 | 56.8 |

| 10 | 39.0 |

| 11 | 131.5 |

| 12 | 145.0 |

| 13 | 198.5 |

| 16 | 27.0 |

| 17 | 106.5 |

| 18 | 183.0 |

| 19 | 28.8 |

| 20 | 14.5 |

Mass Spectrometry:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The molecular formula is confirmed by HRESIMS, which provides a highly accurate mass measurement.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activity and associated signaling pathways of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid itself. However, labdane diterpenoids as a class are known to exhibit a wide range of biological activities. Further research is required to elucidate the specific bioactivity profile of this compound.

Logical Relationship for Future Research

Caption: A logical workflow for investigating the therapeutic potential.

Conclusion

This technical guide has summarized the available information on the discovery and isolation of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid from Chloranthus elatior. The detailed experimental protocols and comprehensive spectroscopic data provided herein serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery. Further investigation into the biological activities of this compound is warranted to explore its potential therapeutic applications.

References

An In-depth Technical Guide to ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and isolation of the natural product, ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid. This labdane diterpenoid, identified from the plant species Chloranthus elatior, possesses a unique chemical structure that warrants further investigation for potential pharmacological applications. This document details its chemical structure, physical properties, and provides a thorough experimental protocol for its isolation and characterization based on available scientific literature. All data is presented in a clear, structured format to facilitate research and development efforts.

Chemical Structure and Properties

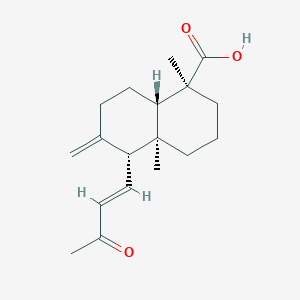

ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is a tetracyclic diterpenoid belonging to the labdane family. Its systematic name is (1R,4aS,5S,8aR)-5-((E)-3-oxobut-1-en-1-yl)-1,4a-dimethyl-6-methylenedecahydronaphthalene-1-carboxylic acid. The chemical formula for this compound is C₁₈H₂₆O₃, and it has a molecular weight of 290.39 g/mol .[1] The structure is characterized by a trans-decalin ring system, an exocyclic methylene group, and an α,β-unsaturated ketone side chain.

A 2D representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of the targeted compound.

Quantitative Data

Currently, limited quantitative data for ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is available in the public domain. The primary characterization has been through spectroscopic methods. A certificate of analysis for a commercially available sample indicates a purity of ≥98% as determined by ¹H-NMR.[2]

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O₃ | PubChem[1] |

| Molecular Weight | 290.39 g/mol | PubChem[1] |

| Purity | ≥98% | Certificate of Analysis[2] |

| Physical Description | Powder | Certificate of Analysis[2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Certificate of Analysis[2] |

Experimental Protocols

Isolation from Chloranthus elatior

The following protocol is based on the general methods for isolating terpenoids from Chloranthus species.

3.1.1. Plant Material and Extraction

-

Plant Material: The whole plants of Chloranthus elatior are collected, air-dried, and pulverized.

-

Extraction: The powdered plant material (typically several kilograms) is extracted exhaustively with a solvent such as 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

3.1.2. Fractionation and Purification

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which typically contains diterpenoids, is subjected to further chromatographic separation.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of petroleum ether-ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column, eluting with a solvent system like methanol-chloroform.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.

Caption: Isolation workflow for the targeted compound.

Biological Activity and Signaling Pathways

To date, there are no specific studies published on the biological activity or the signaling pathways modulated by ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid. However, other labdane diterpenoids isolated from Chloranthus species have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. This suggests that the title compound could be a valuable candidate for future pharmacological screening.

Future Directions

The unique structural features of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid make it a compelling target for further research. Key areas for future investigation include:

-

Total Synthesis: Development of a synthetic route to enable access to larger quantities of the compound for extensive biological evaluation and the synthesis of analogues.

-

Pharmacological Screening: Comprehensive screening for biological activities, including but not limited to cytotoxic, anti-inflammatory, antiviral, and antimicrobial properties.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which the compound exerts any identified biological effects.

This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological potential of this novel natural product.

References

physical and chemical properties of "ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the natural product ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid. This labdane diterpenoid, isolated from Chloranthus elatior, is a subject of interest for its potential pharmacological applications. This document compiles available data on its physicochemical characteristics, spectral properties, and offers insights into its potential biological activities based on the broader class of labdane diterpenoids. Detailed experimental protocols for isolation and characterization, where available, are also presented to aid in further research and development.

Introduction

ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is a bicyclic diterpenoid belonging to the labdane family. Natural products, particularly those from medicinal plants like Chloranthus elatior, are a rich source of novel chemical entities with potential therapeutic value.[1] Labdane diterpenoids are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] This guide aims to consolidate the current knowledge on this specific compound to facilitate further scientific inquiry and drug discovery efforts.

Physicochemical Properties

The known physical and chemical properties of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid are summarized in the table below. The data is compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O₃ | N/A |

| Molecular Weight | 290.40 g/mol | N/A |

| CAS Number | 875585-30-1 | N/A |

| Physical Description | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Purity | ≥98% (Commercially available) | [3] |

| Storage | Protected from air and light, refrigerate or freeze (2-8 °C) | [3] |

Spectral Data

Further detailed spectral analysis, including ¹³C-NMR, and mass spectrometry (MS) fragmentation data, would be crucial for unambiguous identification and quality control in research settings.

Experimental Protocols

Isolation and Purification

While a specific, detailed experimental protocol for the isolation of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid from Chloranthus elatior is not fully available in the public domain, a general workflow can be inferred from studies on terpenoid isolation from this plant. The following is a generalized protocol that researchers can adapt.

Caption: Generalized workflow for the isolation of the target compound.

Methodology:

-

Plant Material Collection and Preparation: The whole plants of Chloranthus elatior are collected, air-dried, and powdered.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain the diterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., a hexane-ethyl acetate mixture) to separate the components into different fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified by preparative HPLC to yield the pure ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is currently limited in publicly available literature. However, based on the well-documented activities of other labdane diterpenoids, several potential biological effects can be hypothesized.

Potential Anti-inflammatory Activity

Many labdane diterpenoids exhibit significant anti-inflammatory properties.[2][4] The proposed mechanism for this activity often involves the inhibition of key inflammatory mediators and signaling pathways.

Caption: Hypothesized anti-inflammatory signaling pathway inhibition.

Labdane diterpenoids have been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[4][5] Inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Potential Cytotoxic and Antimicrobial Activities

Several labdane-type diterpenes have demonstrated cytotoxic activity against various cancer cell lines and antimicrobial activity against a range of pathogens.[6][7] The specific mechanisms of action are diverse and require further investigation for this particular compound.

Conclusion and Future Directions

ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is a structurally defined natural product with potential for further pharmacological investigation. While its physicochemical properties are partially characterized, a significant gap exists in the understanding of its biological activities. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound's efficacy in a broad range of in vitro and in vivo models for anti-inflammatory, cytotoxic, and antimicrobial activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Detailed Spectroscopic Analysis: Publishing a complete set of spectral data (¹H-NMR, ¹³C-NMR, 2D-NMR, HR-MS) to serve as a reference standard for the scientific community.

-

Synthesis and Analogue Development: Developing a synthetic route to enable the production of larger quantities and the creation of analogues for structure-activity relationship (SAR) studies.

This technical guide provides a foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this and other related natural products.

References

- 1. Frontiers | Antifungal activity of volatile and non-volatile metabolites of endophytes of Chloranthus elatior Sw. [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The identification of naturally occurring labdane diterpenoid calcaratarin D as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Labdane diterpenes protect against anoxia/reperfusion injury in cardiomyocytes: involvement of AKT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Architecture of Labdane Diterpene Biosynthesis in Chloranthus elatior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloranthus elatior, a plant with a history in traditional medicine, is a known producer of various secondary metabolites, including labdane-type diterpenes such as elatiorlabdane, elatiorlabdane B, and elatiorlabdane C.[1][2][3] These compounds, characterized by their bicyclic core structure, are part of a larger class of plant-derived labdane-related diterpenoids (LRDs) that exhibit a wide range of pharmaceutical activities.[4] While the specific enzymatic and genetic machinery for labdane diterpene biosynthesis in Chloranthus elatior has not yet been fully elucidated in publicly available research, this technical guide outlines the conserved, fundamental biosynthetic pathway based on extensive studies in other plant species. This document serves as a foundational resource, providing a comprehensive overview of the core biosynthetic steps, the classes of enzymes involved, and detailed, representative experimental protocols for the elucidation of such pathways. The information presented herein is intended to guide future research and drug discovery efforts focused on the unique labdane diterpenes of C. elatior.

The Generalized Pathway of Labdane Diterpene Biosynthesis

The biosynthesis of labdane-related diterpenoids is a multi-step process that begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized via the methylerythritol phosphate (MEP) pathway in the plastids.

The core of labdane diterpene biosynthesis can be divided into three main stages:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): GGPP synthase catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon precursor, GGPP.

-

Bicyclization to Copalyl Diphosphate (CPP): This is the first committed step in labdane diterpene biosynthesis. A class II diterpene synthase, known as copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, copalyl diphosphate (CPP). The stereochemistry of the resulting CPP can vary (e.g., ent-CPP, syn-CPP), which contributes to the diversity of the final products.

-

Formation of the Labdane Skeleton and Further Modifications: A class I diterpene synthase, often a kaurene synthase-like (KSL) enzyme, then acts on CPP. This involves the ionization of the diphosphate group and subsequent rearrangements and cyclizations to form the characteristic labdane skeleton. Following the formation of the basic labdane scaffold, a suite of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs) and various transferases, introduce a vast array of chemical modifications, such as hydroxylations, oxidations, and acylations. These modifications are responsible for the immense structural diversity observed in labdane diterpenes and are crucial for their biological activities.[5][6]

Key Enzyme Families in Labdane Diterpene Biosynthesis

| Enzyme Class | Abbreviation | Function | Key Features |

| Geranylgeranyl Pyrophosphate Synthase | GGPPS | Synthesis of the C20 precursor, GGPP, from IPP and DMAPP. | A prenyltransferase. |

| Copalyl Diphosphate Synthase | CPS | Catalyzes the first committed step: the bicyclization of GGPP to CPP. | A class II diterpene synthase. |

| Kaurene Synthase-Like | KSL | Catalyzes the formation of the labdane skeleton from CPP. | A class I diterpene synthase. |

| Cytochrome P450 Monooxygenases | CYPs | Introduce diverse oxidative modifications to the labdane skeleton. | A large and diverse family of heme-thiolate proteins. |

Visualizing the Biosynthetic and Experimental Pathways

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the generalized biosynthetic pathway for labdane diterpenes and a typical experimental workflow for their characterization.

Caption: Generalized biosynthetic pathway of labdane diterpenes.

Caption: A typical experimental workflow for pathway elucidation.

Representative Experimental Protocols

While specific protocols for C. elatior are not available, the following are detailed, representative methodologies adapted from studies on labdane diterpene biosynthesis in other plant species.

Identification of Candidate Genes via Transcriptome Analysis

-

RNA Extraction: Total RNA is extracted from the tissues of C. elatior known to produce labdane diterpenes (e.g., leaves, roots) using a commercially available plant RNA extraction kit, following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and agarose gel electrophoresis.

-

Library Preparation and Sequencing: An mRNA-seq library is prepared from the high-quality total RNA and sequenced on a high-throughput sequencing platform (e.g., Illumina).

-

De Novo Transcriptome Assembly and Annotation: The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then assembled de novo to generate a set of unigenes. These unigenes are functionally annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, Gene Ontology, and Kyoto Encyclopedia of Genes and Genomes).

-

Candidate Gene Mining: The annotated transcriptome is searched for unigenes encoding putative diterpene synthases (CPS and KSL) and cytochrome P450s. This is typically done using BLAST searches with known diterpene synthase and CYP protein sequences from other plant species as queries.

Functional Characterization of Candidate Enzymes

-

Gene Cloning and Vector Construction: The full-length open reading frames of the candidate genes are amplified from cDNA by PCR and cloned into an appropriate expression vector (e.g., pET28a for E. coli or a yeast expression vector).

-

Heterologous Expression and Protein Purification: The expression constructs are transformed into a suitable heterologous host, such as E. coli BL21(DE3). Protein expression is induced, and the recombinant proteins, often with a purification tag (e.g., His-tag), are purified using affinity chromatography.

-

In Vitro Enzyme Assays:

-

CPS Assay: The purified putative CPS enzyme is incubated with GGPP in a suitable buffer. The reaction products are then dephosphorylated (e.g., with alkaline phosphatase) and extracted with an organic solvent (e.g., hexane).

-

KSL Assay: The purified putative KSL enzyme is incubated with the product of the CPS reaction (CPP) in a suitable buffer. The reaction products are then extracted.

-

CYP Assay: Assays for CYPs are typically performed using microsomes prepared from the heterologous host expressing the CYP and a cytochrome P450 reductase. The labdane diterpene substrate is added, and the reaction is initiated with NADPH.

-

-

Product Identification: The extracted products from the enzyme assays are analyzed and identified using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing their mass spectra and retention times with those of authentic standards or published data.

Concluding Remarks and Future Directions

The biosynthesis of labdane diterpenes in Chloranthus elatior represents a promising area for future research, with potential applications in drug development and biotechnology. While the specific enzymes and genes in this species remain to be characterized, the conserved nature of the biosynthetic pathway in plants provides a solid framework for their discovery. The experimental approaches outlined in this guide, combining transcriptomics, molecular cloning, and biochemical assays, have proven effective in elucidating such pathways in a variety of plant species. Future research should focus on applying these methodologies to C. elatior to identify and characterize the specific CPS, KSL, and CYP enzymes responsible for the synthesis of elatiorlabdane and other unique labdane diterpenes. This will not only provide fundamental insights into the biochemistry of this medicinal plant but also pave the way for the heterologous production of these potentially valuable compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Biological Screening of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preliminary biological screening strategy for the natural product ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid. Due to the current absence of specific biological data for this compound, this document provides a proposed evaluation framework based on the known activities of structurally related labdane diterpenoids. Labdane diterpenes are known to exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] This guide details robust experimental protocols for cytotoxicity, antimicrobial, and anti-inflammatory screening. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, experimental workflows and a key inflammatory signaling pathway are visualized using Graphviz diagrams to facilitate a deeper understanding of the proposed screening cascade and potential mechanisms of action.

Introduction

ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is a labdane diterpenoid, a class of natural products recognized for its significant and diverse pharmacological potential.[1][3][4][5] While this specific molecule remains largely uncharacterized biologically, its structural relatives have demonstrated promising activities that warrant a thorough investigation into its therapeutic potential. This guide proposes a systematic preliminary biological screening to elucidate the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound.

The proposed screening workflow is designed to efficiently assess the compound's primary bioactivities, providing a foundational dataset for future, more targeted research and development.

Proposed Biological Screening Workflow

The initial screening of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid should follow a tiered approach, beginning with broad cytotoxicity testing, followed by antimicrobial and anti-inflammatory assays.

Cytotoxicity Evaluation

A primary assessment of cytotoxicity is crucial to determine the compound's therapeutic window and to guide concentrations for subsequent assays. The MTT assay is a standard colorimetric method for assessing cell viability.[6]

Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with the compound dilutions for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| HeLa (Cervical Cancer) | 25.3 ± 2.1 | 0.8 ± 0.1 |

| A549 (Lung Cancer) | 42.1 ± 3.5 | 1.2 ± 0.2 |

| HEK293 (Normal Kidney) | > 100 | 5.6 ± 0.7 |

Antimicrobial Activity Screening

Given that many labdane diterpenoids exhibit antimicrobial properties, screening against a panel of pathogenic bacteria and fungi is warranted.[2][5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth overnight. The cultures are then diluted to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[7][8]

-

Compound Preparation: The compound is serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations (e.g., 0.5 to 512 µg/mL).[9]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][10][11]

Data Presentation: Hypothetical Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | 32 | Gentamicin: 1 |

| Escherichia coli | 128 | Gentamicin: 2 |

| Candida albicans | 64 | Amphotericin B: 0.5 |

Anti-inflammatory Activity Screening

The anti-inflammatory potential of the compound can be assessed by its ability to inhibit the production of inflammatory mediators in stimulated macrophages.[2][12][13]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate. After adherence, they are pre-treated with various concentrations of the compound for 1 hour.

-

LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Data Presentation: Hypothetical Anti-inflammatory Activity Data

| Compound Concentration (µM) | % NO Inhibition | Dexamethasone (10 µM) % Inhibition (Positive Control) |

| 1 | 15.2 ± 1.8 | 92.5 ± 4.3 |

| 10 | 45.8 ± 3.2 | 92.5 ± 4.3 |

| 50 | 78.3 ± 5.1 | 92.5 ± 4.3 |

Potential Signaling Pathway Involvement

A common pathway implicated in inflammation is the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.[12][14] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Conclusion

This technical guide provides a foundational framework for the preliminary biological screening of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid. The proposed assays for cytotoxicity, antimicrobial, and anti-inflammatory activities are standard, robust, and will generate the necessary initial data to guide further investigation into the therapeutic potential of this novel labdane diterpenoid. The hypothetical data presented herein serves as a template for the expected outcomes and their interpretation. Future studies should focus on the mechanism of action for any confirmed activities and progress towards in vivo efficacy models.

References

- 1. Biological activity of the labdane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Labdanes of Natural Origin-Biological Activities (1981-2004): Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activities evaluation and phytochemical screening of some selected medicinal plants: A possible alternative in the treatment of multidrug-resistant microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. athmicbiotech.com [athmicbiotech.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Pharmacological Potential of Dinor-Labdane Diterpenoids: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinor-labdane diterpenoids, a significant subclass of labdane diterpenoids characterized by the loss of one or two carbon atoms, are emerging as a promising class of natural products with diverse and potent pharmacological activities.[1] Isolated from a variety of natural sources, including plants and fungi, these compounds have demonstrated significant potential in preclinical studies, particularly in the areas of oncology, inflammation, and infectious diseases.[2][3][4] This technical guide provides a comprehensive overview of the current state of research into the pharmacological relevance of dinor-labdane diterpenoids, with a focus on their quantitative biological data, the experimental protocols used for their evaluation, and the signaling pathways through which they exert their effects.

Pharmacological Activities of Dinor-Labdane Diterpenoids

The pharmacological landscape of dinor-labdane diterpenoids is dominated by three key areas of activity: anti-inflammatory, anticancer, and antimicrobial.

Anti-inflammatory Activity

Several dinor-labdane diterpenoids have been shown to possess potent anti-inflammatory properties. A notable example is a novel 15-nor-14-oxolabda-8(17),13(16)-dien-19-oic acid isolated from Thuja orientalis, which demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophage cells. The mechanism of action for many of these compounds involves the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5] By inhibiting these pathways, dinor-labdane diterpenoids can reduce the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

Anticancer Activity

The cytotoxic effects of dinor-labdane diterpenoids against various cancer cell lines have been a major focus of research. These compounds have shown efficacy against a range of human cancer cell lines, including those of the breast, cervix, liver, colon, pancreas, lung, and prostate.[6][7] The potency of these compounds, as indicated by their half-maximal inhibitory concentration (IC50) values, varies depending on the specific compound and the cancer cell line being tested.[6][8] For instance, the labdane diterpenoid 13S-nepetaefolin, which has a dinor-labdane-like core structure, exhibited an IC50 value of 24.65 µM against the HCC70 triple-negative breast cancer cell line.[7][8] The mechanisms underlying their anticancer activity are multifaceted and can involve the induction of apoptosis and cell cycle arrest.[9]

Antimicrobial Activity

Dinor-labdane and related labdane diterpenoids have also been identified as having promising antimicrobial properties against a spectrum of pathogens.[4] Their activity has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4][10][11] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds. For example, certain labdane diterpenes have shown MIC values in the range of 4 to 8 µg/mL against Gram-positive bacteria.[10] Some of these compounds have also shown synergistic activity with conventional antibiotics, suggesting their potential use in combination therapies to combat antibiotic resistance.

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological activities of selected dinor-labdane and related labdane diterpenoids.

Table 1: Anti-inflammatory Activity of Dinor-Labdane Diterpenoids

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| 15-nor-14-oxolabda-8(17),13(16)-dien-19-oic acid | NO Production Inhibition | RAW264.7 | 3.56 | [3] |

| (4R,5R,10S)-18-hydroxy-14,15-bisnorlabda-8-en-7,13-dione | NO Production Inhibition | RAW264.7 | Potent Inhibition | [5] |

| 7β-Hydroxycalcaratarin A | Superoxide Anion Generation | Human Neutrophils | ≤ 4.52 µg/mL | [12] |

| Calcaratarin A | Superoxide Anion Generation | Human Neutrophils | ≤ 4.52 µg/mL | [12] |

| Coronarin A | Superoxide Anion Generation | Human Neutrophils | ≤ 4.52 µg/mL | [12] |

Table 2: Anticancer Activity of Dinor-Labdane and Related Diterpenoids

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| 13S-nepetaefolin | HCC70 | Triple-Negative Breast Cancer | 24.65 ± 1.18 | [7][8] |

| Nepetaefuran | HCC70 | Triple-Negative Breast Cancer | 73.66 ± 1.10 | [7] |

| Leonotinin | HCC70 | Triple-Negative Breast Cancer | 94.89 ± 1.10 | [7] |

| Dubiin | HCC70 | Triple-Negative Breast Cancer | 127.90 ± 1.23 | [7] |

| (13E)-labd-13-ene-8α,15-diol | Multiple Leukemic Cell Lines | Leukemia | 11.4 - 27.3 µg/mL | [13][14] |

| Chlorolabdan A | K562 (Blood Cancer) | Chronic Myelogenous Leukemia | 1.2 | [10] |

| Chlorolabdan B | K562 (Blood Cancer) | Chronic Myelogenous Leukemia | 22.5 | [10] |

| Epoxylabdan A | K562 (Blood Cancer) | Chronic Myelogenous Leukemia | 10.2 | [10] |

Table 3: Antimicrobial Activity of Dinor-Labdane and Related Diterpenoids

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Chlorolabdan B | Bacillus subtilis | 4 | [10] |

| Chlorolabdan B | Staphylococcus aureus | 8 | [10] |

| Graminifolin A | Curtobacterium flaccumfaciens pv. flaccumfaciens | 67 | [4] |

| Graminifolin A | Clavibacter michiganensis | 67 | [4] |

| Graminifolin B | Curtobacterium flaccumfaciens pv. flaccumfaciens | 133 | [4] |

| Graminifolin B | Clavibacter michiganensis | 267 | [4] |

| Graminifolin C | Curtobacterium flaccumfaciens pv. flaccumfaciens | 533 | [4] |

| Graminifolin C | Clavibacter michiganensis | 267 | [4] |

| (−)-Copalic acid | Porphyromonas gingivalis | 3.1 | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of dinor-labdane diterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17][18]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[17]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[19] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the dinor-labdane diterpenoid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[17]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[19]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.[20]

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide by macrophages, a key mediator of inflammation, using the Griess reagent.[21][22][23][24]

Principle: Nitric oxide is an unstable molecule that rapidly converts to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous environments. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured to quantify NO production.[24]

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[21] Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[23]

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the dinor-labdane diterpenoid for 1-2 hours. Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production.[23][25]

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[23]

-

Griess Reaction: Collect 50-100 µL of the culture supernatant from each well.[22][23] Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.[23]

-

Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes.[22] Measure the absorbance at 540 nm using a microplate reader.[22]

-

Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[21]

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27][28][29]

Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.[27]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the dinor-labdane diterpenoid in a suitable solvent. Perform serial two-fold dilutions of the compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[27][29]

-

Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[27] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized bacterial inoculum.[27] Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).[27]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[29]

-

MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.[27]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of dinor-labdane diterpenoids are often mediated through their interaction with specific intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response.[30][31] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[30] Certain dinor-labdane diterpenoids have been shown to inhibit this pathway, thereby reducing inflammation.

Caption: Inhibition of the NF-κB signaling pathway by dinor-labdane diterpenoids.

MAPK Signaling Pathway in Inflammation and Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation.[5][9] This pathway consists of a series of protein kinases, including ERK, JNK, and p38, which are activated by various extracellular stimuli.[5] Dysregulation of the MAPK pathway is implicated in both inflammatory diseases and cancer. Some labdane diterpenoids have been found to modulate MAPK signaling, contributing to their anti-inflammatory and anticancer effects.[5][9]

Caption: Modulation of the MAPK signaling pathway by dinor-labdane diterpenoids.

Experimental Workflow for Pharmacological Evaluation

The following diagram illustrates a general workflow for the pharmacological evaluation of dinor-labdane diterpenoids.

Caption: General experimental workflow for dinor-labdane diterpenoid evaluation.

Conclusion and Future Directions

Dinor-labdane diterpenoids represent a valuable and underexplored class of natural products with significant pharmacological potential. The data presented in this guide highlight their promising anti-inflammatory, anticancer, and antimicrobial activities. The detailed experimental protocols and elucidation of their mechanisms of action provide a solid foundation for further research and development.

Future efforts should focus on the isolation and characterization of novel dinor-labdane diterpenoids from diverse natural sources. Structure-activity relationship (SAR) studies will be crucial for the rational design of more potent and selective analogs. Furthermore, in-depth mechanistic studies are needed to fully understand their molecular targets and signaling pathways. Ultimately, promising lead compounds should be advanced into preclinical and clinical development to translate their therapeutic potential into novel treatments for a range of human diseases.

References

- 1. MIC determination by broth microdilution. [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. A new labdane diterpenoid with anti-inflammatory activity from Thuja orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. real.mtak.hu [real.mtak.hu]

- 5. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxic activity of labdane type diterpenes against human leukemic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial Evaluation of Diterpenes from Copaifera langsdorffii Oleoresin Against Periodontal Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. clyte.tech [clyte.tech]

- 18. broadpharm.com [broadpharm.com]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Determination of NO production by macrophage RAW 264.7 cells [bio-protocol.org]

- 23. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 27. Broth Microdilution | MI [microbiology.mlsascp.com]

- 28. protocols.io [protocols.io]

- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 30. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic Acid in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the sensitive and selective quantification of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid, a labdane-type diterpenoid, in biological matrices.[1][2] Given the structural similarity of this compound to metabolites of pharmacologically active natural products like andrographolide, its accurate measurement is crucial for pharmacokinetic and metabolic studies.[3][4][5][6] The method described herein utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity in complex sample analysis.[3] This protocol outlines procedures for sample preparation, instrument configuration, and data analysis, providing a robust framework for researchers.

Introduction

ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is a diterpenoid compound.[7][8] Diterpenoids, particularly those with a labdane skeleton, are a large class of natural products known for a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1][2][4] Accurate quantification of these compounds and their metabolites in biological fluids is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which is a critical step in drug discovery and development.

Traditional analytical methods like High-Performance Liquid Chromatography (HPLC) with UV detection can be effective for quantifying major components in simple matrices.[3][9] However, for complex biological samples where the analyte may be present at low concentrations, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[3] This application note details a comprehensive LC-MS/MS protocol adaptable for the quantification of the title compound in matrices such as plasma or urine.

Experimental Workflow

The overall analytical process involves sample preparation to isolate the analyte from matrix components, followed by chromatographic separation and detection by mass spectrometry.

Caption: General workflow for the quantification of the target analyte.

Experimental Protocols

Materials and Reagents

-

Reference Standard: ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid (≥98% purity)

-

Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., a stable isotope-labeled analog or another labdane diterpene like sclareol).

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade.

-

Reagents: Formic acid (LC-MS grade), and ultrapure water.

-

Biological Matrix: Blank plasma/urine from healthy donors for calibration standards and quality controls (QCs).

Sample Preparation Protocol (Protein Precipitation)

This protocol is a general guideline for plasma samples and should be optimized as needed.

-

Thawing: Thaw plasma samples and blank matrix on ice.

-

Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50% MeOH) to each tube and vortex briefly.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes and transfer the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrument used.

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Suggested Condition |

| LC System | Standard UPLC/HPLC System |

| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.9 µm)[10] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 2 min. |

| MS System | Triple Quadrupole Mass Spectrometer[11] |

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode (to be determined by infusion) |

| Ion Source Temp. | 350°C[10] |

| Capillary Voltage | 1.0 - 3.5 kV[11] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of the reference standard. A precursor ion [M-H]⁻ or [M+H]⁺ is selected in Q1 and fragmented to produce a stable product ion for monitoring in Q3. |

Data and Method Validation

A full method validation should be performed according to regulatory guidelines. Key parameters to assess include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Representative Quantitative Performance Data (Hypothetical)

| Parameter | Result |

| Linearity Range (r²) | 1 - 1000 ng/mL (>0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% RSD) | <15% (<20% at LLOQ) |

| Matrix Effect | Minimal (<15%) |

| Recovery | >85% |

Note: The values presented in Table 2 are hypothetical and serve as a target for method performance. Actual values must be determined experimentally.

Relevant Biological Pathway Context

While the direct signaling pathway of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid may not be fully elucidated, its parent compounds, labdane diterpenoids, are known to interact with key inflammatory pathways. For instance, andrographolide is a known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. The quantification of its metabolites is essential to correlate pharmacokinetic profiles with pharmacodynamic effects.

Caption: Simplified NF-κB pathway inhibited by parent labdane diterpenoids.

Conclusion

The LC-MS/MS method outlined provides a sensitive, specific, and robust approach for the quantification of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid in biological matrices. The detailed protocols for sample preparation and instrument conditions serve as a strong foundation for researchers in pharmacology, toxicology, and drug metabolism. Proper method validation is essential to ensure data reliability for pivotal preclinical and clinical studies.

References

- 1. mdpi.com [mdpi.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. Andrographolide: A Review of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Andrographolide: A Review of Analytical Methods. | Semantic Scholar [semanticscholar.org]

- 6. Andrographolide: A Review of Analytical Methods [ouci.dntb.gov.ua]

- 7. ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 8. ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid | C18H26O3 | CID 91885074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity [mdpi.com]

- 10. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

Application Note: HPLC Analysis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is a labdane-type diterpenoid.[1] Accurate and precise quantification of this compound is essential for various research and development applications, including pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

-

HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Formic acid (analytical grade).

-

Standard: A reference standard of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid with a known purity (e.g., ≥95%).

Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Conditions

The following HPLC parameters are recommended for the analysis:

| Parameter | Value |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Mobile Phase A and B |

| Gradient Program | See Table 2 for the detailed gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

Gradient Elution Program

A gradient elution is proposed to ensure good separation and peak shape.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 60 | 40 |

| 30.0 | 60 | 40 |

Data Analysis

The concentration of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid in a sample is determined by comparing the peak area obtained from the sample chromatogram with a calibration curve generated from the working standard solutions.

Data Presentation

Calibration Curve Data

A typical calibration curve for ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is constructed by plotting the peak area against the concentration of the working standards.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,000 |

| 5 | 75,000 |

| 10 | 150,000 |

| 25 | 375,000 |

| 50 | 750,000 |

| 100 | 1,500,000 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid.

Caption: Workflow for HPLC analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid by RP-HPLC. The described method is suitable for routine analysis in a research or quality control laboratory. The provided workflow and data tables offer a clear guide for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid

Introduction

ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is a labdane-type diterpenoid. The structural elucidation and characterization of such natural products are heavily reliant on nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this specific compound, aimed at researchers, scientists, and professionals in drug development. The methodologies outlined herein cover one-dimensional (1D) and two-dimensional (2D) NMR techniques essential for confirming the chemical structure and stereochemistry.

Predicted NMR Data

Based on the known chemical shifts of similar labdane diterpenoids, a summary of the predicted ¹H and ¹³C NMR data for ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is presented below.[4][5][6][7][8][9][10][11][12] These tables serve as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |

| H-11 | 7.0 - 7.2 | d | ~16 |

| H-12 | 6.0 - 6.2 | d | ~16 |

| H-17a | 4.8 - 5.0 | s | |

| H-17b | 4.5 - 4.7 | s | |

| H-9 | 2.3 - 2.5 | m | |

| H-16 | 2.2 - 2.4 | s | |

| H-5 | 1.8 - 2.0 | m | |

| H-1α | 1.6 - 1.8 | m | |

| H-1β | 1.4 - 1.6 | m | |

| H-2α | 1.5 - 1.7 | m | |

| H-2β | 1.3 - 1.5 | m | |

| H-3α | 1.4 - 1.6 | m | |

| H-3β | 1.2 - 1.4 | m | |

| H-6α | 1.9 - 2.1 | m | |

| H-6β | 1.7 - 1.9 | m | |

| H-7α | 2.1 - 2.3 | m | |

| H-7β | 1.9 - 2.1 | m | |

| H-10 | 1.3 - 1.5 | m | |

| H-19 | 1.2 - 1.3 | s | |

| H-20 | 0.6 - 0.8 | s |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Position | Predicted δ (ppm) |

| C-18 (COOH) | 180 - 185 |

| C-13 (C=O) | 195 - 200 |

| C-8 | 148 - 150 |

| C-11 | 140 - 145 |

| C-12 | 130 - 135 |

| C-17 | 106 - 108 |

| C-5 | 55 - 60 |

| C-9 | 50 - 55 |

| C-10 | 38 - 42 |

| C-4 | 38 - 42 |

| C-1 | 35 - 40 |

| C-7 | 30 - 35 |

| C-3 | 30 - 35 |

| C-16 | 25 - 30 |

| C-6 | 20 - 25 |

| C-2 | 18 - 22 |

| C-19 | 15 - 20 |

| C-20 | 12 - 16 |

Experimental Protocols

Sample Preparation

-

Weigh approximately 5-10 mg of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid.

-

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy

-

¹H NMR:

-

Spectrometer: 500 MHz

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 12 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR:

-

Spectrometer: 125 MHz

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1 second

-

Relaxation Delay: 2 seconds

-

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

-

Pulse Program: dept135

-

Purpose: Differentiates between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).

-

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy):

-

Pulse Program: cosygpqf

-

Purpose: Identifies proton-proton spin-spin couplings (¹H-¹H correlations).

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: hsqcedetgpsisp2.3

-

Purpose: Correlates protons with their directly attached carbons (¹J_CH).

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: hmbcgpndqf

-

Purpose: Shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH), crucial for connecting spin systems.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Pulse Program: noesygpph

-

Purpose: Reveals through-space correlations between protons, which is essential for determining the relative stereochemistry.

-

Mixing Time: 500-800 ms

-

Visualizations

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR data acquisition and structural elucidation.

Key HMBC and NOESY Correlations for Structure Elucidation

Caption: Key HMBC (dashed) and NOESY (dotted) correlations.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and Cytotoxic Activities [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Extending the Structural Diversity of Labdane Diterpenoids from Marine-Derived Fungus Talaromyces sp. HDN151403 Using Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory labdane-type diterpenoids from Physalis angulata - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Mass Spectrometry Fragmentation Analysis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and theoretical fragmentation analysis for the labdane diterpenoid, ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid. The information presented is essential for the identification and characterization of this compound in complex matrices using mass spectrometry. The protocol outlines a standardized workflow from sample preparation to data acquisition. A hypothesized fragmentation pathway is presented, supported by a theoretical fragmentation table and a visual diagram, based on established principles of diterpenoid mass spectrometry.

Introduction

ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is a labdane-related diterpenoid with the molecular formula C18H26O3 and a molecular weight of 290.397 g/mol .[1] The structural characterization of such compounds is crucial in natural product chemistry and drug discovery. Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, is a powerful analytical technique for the elucidation of chemical structures. This document details a generalized protocol for the analysis of this compound and proposes a likely fragmentation pattern to aid in its identification.

Experimental Protocol

A standardized protocol for the analysis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid by liquid chromatography-mass spectrometry (LC-MS) is provided below.

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[2]

-

Stock Solution: Prepare a 1 mg/mL stock solution of the purified compound in a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof.[3] The compound is also soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase solvent composition.[3][5]

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could interfere with the LC-MS system.[3]

-

Blank Samples: It is recommended to run blank samples (solvent only) before and after the sample analysis to prevent carry-over.[3][5]

2. Liquid Chromatography (LC) Parameters

-

Column: A C18 reversed-phase column is typically suitable for the separation of diterpenoids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B should be optimized to achieve good separation and peak shape.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Parameters

The following are general parameters for electrospray ionization (ESI) in positive ion mode, which is commonly used for compounds of this type.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation).[6]

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 500 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied in MS/MS experiments to observe a wide range of fragment ions.

Data Presentation: Theoretical Fragmentation Table

The following table summarizes the theoretically expected m/z values for the parent ion and major fragment ions of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid in positive ion mode ESI-MS/MS. The fragmentation is proposed based on common fragmentation patterns of labdane diterpenoids, which often involve neutral losses and cleavages of the diterpene skeleton.[7]

| Ion | Proposed Formula | Calculated m/z | Proposed Neutral Loss/Fragment Origin |

| [M+H]+ | [C18H27O3]+ | 291.1955 | Protonated molecule |

| [M+H-H2O]+ | [C18H25O2]+ | 273.1849 | Loss of a water molecule from the carboxylic acid group |

| [M+H-HCOOH]+ | [C17H25O]+ | 245.1900 | Loss of formic acid from the carboxylic acid group |

| Fragment 1 | [C15H23O]+ | 219.1743 | Cleavage of the side chain |